6-Fluoro-3-methyl-chroman-4-one
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Overview
Description
6-Fluoro-3-methyl-chroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of a fluorine atom at the 6th position and a methyl group at the 3rd position in the chroman-4-one skeleton imparts unique chemical and biological properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80°C for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products
Major products formed from these reactions include various substituted chromanones, alcohols, and carboxylic acids. These products can have significant biological and pharmaceutical activities .
Scientific Research Applications
6-Fluoro-3-methyl-chroman-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions result in various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Fluoro-3-methyl-chroman-4-one include:
Chroman-4-one: Lacks the fluorine and methyl groups but shares the core structure.
6-Fluoro-2,2-dimethylchroman-4-one: Contains an additional methyl group at the 2nd position.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen in the chromanone ring.
Uniqueness
The presence of the fluorine atom at the 6th position and the methyl group at the 3rd position makes this compound unique. These substitutions enhance its biological activity and chemical reactivity compared to other chromanone derivatives .
Properties
Molecular Formula |
C10H9FO2 |
---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
6-fluoro-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6H,5H2,1H3 |
InChI Key |
CJEBXKSOAGIMIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=C(C1=O)C=C(C=C2)F |
Origin of Product |
United States |
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